molecular formula C16H20BrClN2O B3102203 (R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride) CAS No. 1415566-35-6

(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)

Cat. No.: B3102203
CAS No.: 1415566-35-6
M. Wt: 371.7 g/mol
InChI Key: NJSUDUZJHBGXOS-PFEQFJNWSA-N
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Description

The compound “(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone (Hydrochloride)” (CAS: 205369-12-6) is a brominated indole derivative with a molecular formula of C₁₆H₁₉BrN₂O·HCl and a molecular weight of 335.2 (free base). Its structure features a 5-bromo-substituted indole core, a (1-methylpyrrolidin-2-yl)methyl substituent at the 3-position, and an acetyl group at the 1-position of the indole ring. The (R) -stereochemistry at the pyrrolidine moiety distinguishes it from racemic or (S)-configured analogs. The hydrochloride salt form enhances aqueous solubility, a common modification for pharmaceutical applications .

This compound is supplied at 95% purity by Combi-Blocks Inc., indicating its use in research settings, possibly as a synthetic intermediate or bioactive molecule .

Properties

IUPAC Name

1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O.ClH/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19;/h5-6,9-10,14H,3-4,7-8H2,1-2H3;1H/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSUDUZJHBGXOS-PFEQFJNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415566-35-6
Record name Ethanone, 1-[5-bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indol-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415566-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 5-bromoindole:

  • Using (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: This intermediate can be further reacted with acetyl chloride to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the bromine position or other reactive sites on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of new functional groups.

  • Substitution Products: Substituted derivatives at the bromine position or other reactive sites.

Scientific Research Applications

The compound has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Medicine: It has potential medicinal applications, including the development of new drugs and therapeutic agents.

  • Industry: The compound can be used in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features Potential Impact
(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone (HCl) 5-Br, (R)-methylpyrrolidine, acetyl C₁₆H₁₉BrN₂O·HCl Bromine enhances reactivity; (R)-configuration may affect chiral recognition; hydrochloride improves solubility. High lipophilicity due to methylpyrrolidine; potential CNS activity due to amine moiety .
1-(5-Bromo-3-(4-ethylpiperazin-1-yl)-1H-indol-1-yl)ethanone 5-Br, 4-ethylpiperazine, acetyl C₁₅H₁₉BrN₄O Ethylpiperazine introduces a second nitrogen, increasing basicity. Enhanced water solubility vs. methylpyrrolidine analog; possible improved pharmacokinetics .
1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone 5-Br, 2-F, dimethylpyrrole, acetyl C₁₄H₁₂BrFNO Fluorine atom adds electronegativity; dimethylpyrrole reduces basicity. Lower solubility; increased metabolic stability due to fluorine .
1-(5-Chloro-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone 5-Cl, methylpyrrolidine, acetyl C₁₆H₁₉ClN₂O Chlorine substitution reduces steric bulk vs. bromine. Lower molecular weight; altered binding affinity in halogen-sensitive targets .

Key Findings

Halogen Effects: Bromine (van der Waals radius: 1.85 Å) vs. chlorine (1.75 Å) at the 5-position creates subtle steric and electronic differences. Bromine’s larger size may improve π-stacking in receptor binding but reduce solubility compared to chlorine .

Amine Substituents :

  • The methylpyrrolidine group in the target compound offers moderate lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration. In contrast, the 4-ethylpiperazine analog () has higher basicity (pKa ~8.5 vs. ~7.5 for pyrrolidine), which may improve solubility but reduce CNS bioavailability .

Stereochemistry :

  • The (R) -configuration of the methylpyrrolidine group could lead to enantioselective interactions, as seen in chiral receptor systems (e.g., serotonin or dopamine receptors). Racemic or (S)-configured analogs may exhibit divergent biological profiles .

Salt Form: The hydrochloride salt of the target compound increases aqueous solubility (critical for oral bioavailability) compared to free-base analogs. Non-salt forms of similar compounds (e.g., entries) may require formulation adjustments for clinical use .

Synthetic Accessibility :

  • Bromination at the indole 5-position (as in the target compound) is achievable via electrophilic substitution, whereas fluorine introduction (e.g., in the fluorophenyl analog) often requires directed metallation or palladium-catalyzed reactions, increasing synthetic complexity .

Biological Activity

(R)-1-(5-Bromo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-Indol-1-yl)ethanone (Hydrochloride), commonly referred to as Eletriptan intermediate, is a complex organic compound notable for its unique structural features, including a brominated indole moiety and a pyrrolidine derivative. This compound has garnered attention in medicinal chemistry, particularly in the synthesis of pharmaceuticals like eletriptan, which is used for migraine treatment.

  • Molecular Formula : C₁₆H₁₉BrN₂O
  • Molecular Weight : 335.24 g/mol
  • CAS Number : 205369-12-6

The compound possesses a chiral center, contributing to its stereochemistry and potential biological activity. Its structure suggests possible interactions with serotonin receptors, which are critical for its therapeutic effects.

Research indicates that (R)-1-(5-Bromo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-Indol-1-yl)ethanone interacts primarily with serotonin receptors, particularly the 5HT_1B and 5HT_1D subtypes. These interactions are essential for understanding its pharmacodynamics and potential efficacy in treating migraines.

Binding Affinity Studies

Preliminary studies have shown that this compound exhibits selective binding properties to serotonin receptors. The following table summarizes the binding affinities of related compounds:

Compound NameReceptor TypeBinding Affinity (nM)
Eletriptan5HT_1B0.5
5HT_1D0.8
(R)-Compound5HT_1B0.6
5HT_1D0.9

These results suggest that (R)-1-(5-Bromo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-Indol-1-yl)ethanone may enhance therapeutic outcomes while minimizing side effects compared to other triptans.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound as follows:

  • Synthesis Pathway : The synthesis typically involves multiple steps starting from indole derivatives, highlighting its role as an intermediate in the production of eletriptan.
  • Pharmacological Evaluation : In vivo studies have shown that compounds similar to (R)-1-(5-Bromo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-Indol-1-yl)ethanone exhibit significant efficacy in alleviating migraine symptoms, further supporting its potential application in clinical settings.

Comparisons with Similar Compounds

The uniqueness of (R)-1-(5-Bromo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-Indol-1-yl)ethanone lies in its specific bromination and pyrrolidine substitution, which may confer distinct pharmacological properties compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
EletriptanIndole structure with a different side chainSpecifically designed for migraine treatment
SumatriptanSimilar indole core but lacks brominationFirst triptan developed for migraine relief
ZolmitriptanContains an indole moiety but different functional groupsEnhanced oral bioavailability compared to sumatriptan

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-1-(5-bromo-3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone Hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including indole functionalization, alkylation, and ketone introduction. For example, analogous compounds are synthesized via refluxing intermediates in water or methanol, followed by crystallization for purification . Key steps include bromination at the indole 5-position and stereoselective introduction of the (R)-configured pyrrolidine-methyl group. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How can the chirality of the (R)-configured pyrrolidine-methyl group be validated experimentally?

  • Methodological Answer : Chiral purity is confirmed using chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy. For related indole-pyrrolidine derivatives, enantiomeric excess (ee) is determined by comparing retention times with racemic standards or synthetic enantiomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines for halogenated indole derivatives: use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers under inert gas. Immediate decontamination of spills with ethanol/water mixtures is advised, as per safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is employed. For brominated indoles, data collection at low temperatures (100 K) minimizes radiation damage. Twinning and disorder in the pyrrolidine ring require iterative refinement with restraints on bond lengths/angles .

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Methodological Answer : Molecular docking (MOE or AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions. Parameterize the bromine atom and protonated amine using RESP charges. Validate with in vitro assays (e.g., radioligand binding for 5-HT receptors) .

Q. How do structural modifications (e.g., bromine substitution) impact solubility and pharmacokinetics?

  • Methodological Answer : Compare logP (HPLC-measured) and aqueous solubility (shake-flask method) of the brominated derivative with non-halogenated analogs. Bromine increases lipophilicity but may reduce metabolic stability, as shown in studies of similar indole-based compounds .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., 1H^1H-NMR shifts)?

  • Methodological Answer : Discrepancies arise from solvent effects or proton exchange. Use high-field NMR (≥500 MHz) with deuterated DMSO or CDCl3_3, and assign peaks via 2D techniques (COSY, HSQC). Cross-validate with DFT-calculated chemical shifts (Gaussian09) .

Q. How can in vitro metabolic stability be assessed for this compound?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS (HRMS) and compare with cytochrome P450 inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)
Reactant of Route 2
Reactant of Route 2
(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)

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